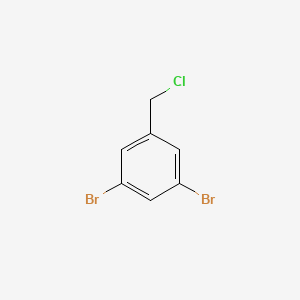
1,3-Dibromo-5-(chloromethyl)benzene
描述
1,3-Dibromo-5-(chloromethyl)benzene is an aromatic compound with the molecular formula C7H5Br2Cl. It is a derivative of benzene, where two bromine atoms and one chloromethyl group are substituted at the 1, 3, and 5 positions, respectively. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-(chloromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1,3,5-trichlorobenzene followed by a chloromethylation reaction. The process typically involves the following steps:
Bromination: 1,3,5-Trichlorobenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 1 and 3 positions.
Chloromethylation: The resulting dibromo compound is then subjected to a chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chloromethylation processes. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1,3-Dibromo-5-(chloromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The bromine atoms can participate in cross-coupling reactions like Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Reduction: The compound can be reduced to form 1,3-dibromo-5-methylbenzene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts, boronic acids, or alkenes in the presence of bases like potassium carbonate or cesium carbonate.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Products include 1,3-dibromo-5-(azidomethyl)benzene, 1,3-dibromo-5-(thiomethyl)benzene, and 1,3-dibromo-5-(alkoxymethyl)benzene.
Coupling Reactions: Products include various biaryl compounds and substituted alkenes.
Reduction: The major product is 1,3-dibromo-5-methylbenzene.
科学研究应用
1,3-Dibromo-5-(chloromethyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is a precursor for the synthesis of bioactive molecules and potential drug candidates.
Chemical Biology: The compound is used in the development of chemical probes and tools for studying biological systems.
作用机制
The mechanism of action of 1,3-Dibromo-5-(chloromethyl)benzene in chemical reactions involves the reactivity of its functional groups. The bromine atoms and the chloromethyl group can undergo various transformations, enabling the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
相似化合物的比较
Similar Compounds
1,3-Dibromo-5-methylbenzene: Similar structure but with a methyl group instead of a chloromethyl group.
1,3-Dibromo-5-chlorobenzene: Lacks the chloromethyl group, having only a chlorine atom at the 5 position.
1,3,5-Tribromobenzene: Contains three bromine atoms without any chloromethyl group.
Uniqueness
1,3-Dibromo-5-(chloromethyl)benzene is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity patterns. This combination allows for versatile synthetic applications and the formation of diverse products through various chemical reactions.
属性
IUPAC Name |
1,3-dibromo-5-(chloromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-6-1-5(4-10)2-7(9)3-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXJOOTVXRKAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


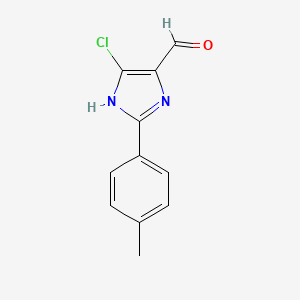
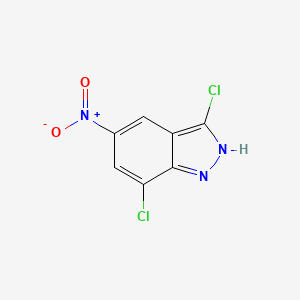
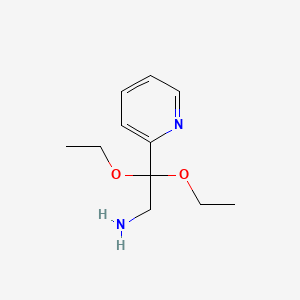
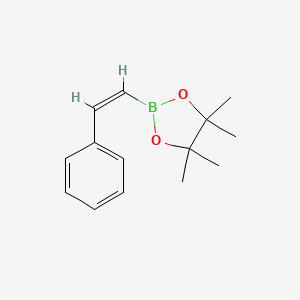
![2-[4-(2-Aminoethyl)phenyl]ethylamine](/img/structure/B3281919.png)
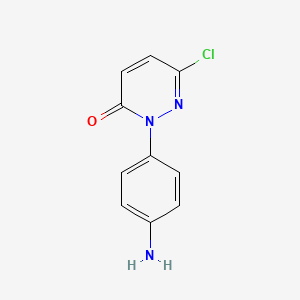
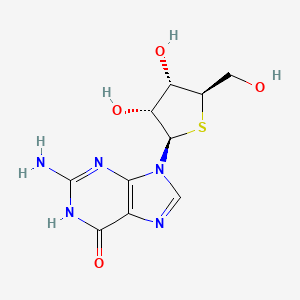
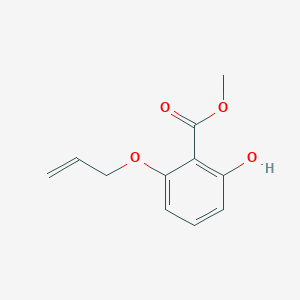
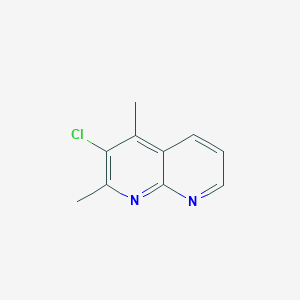
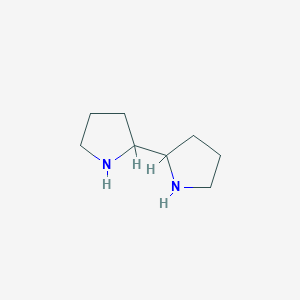

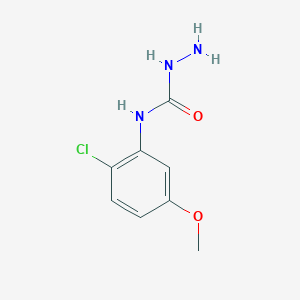
![naphthalen-2-yl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}ethane-1-sulfonate](/img/structure/B3281958.png)
![N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide](/img/structure/B3281965.png)
